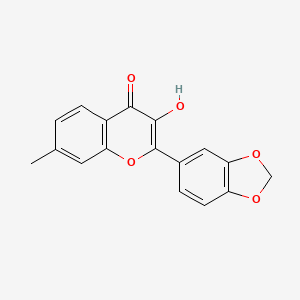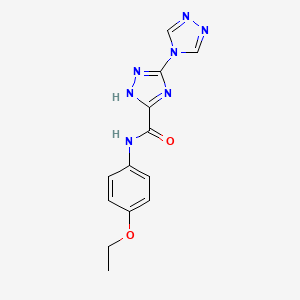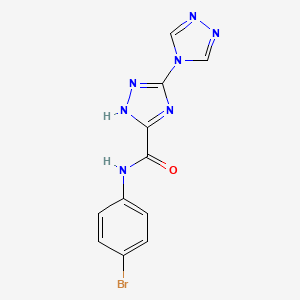
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one
説明
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
Apigenin exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also inhibits the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase and lipoxygenase. Additionally, it activates various antioxidant pathways, such as the Nrf2 pathway, which protects cells from oxidative damage.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. It also has antihypertensive effects, which make it a potential treatment for hypertension. Additionally, it has been shown to improve glucose metabolism, which makes it a potential treatment for diabetes.
実験室実験の利点と制限
Apigenin has several advantages for lab experiments, including its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, its poor solubility in water and low stability make it challenging to work with in some experiments.
将来の方向性
There are several future directions for 2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one research, including the development of novel delivery systems to improve its solubility and stability. Additionally, more studies are needed to determine its potential as a treatment for various inflammatory diseases, such as arthritis and cardiovascular diseases. Finally, more research is needed to determine its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a flavone compound found in various plants that has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has several advantages for lab experiments, including its low toxicity and high bioavailability. However, its poor solubility in water and low stability make it challenging to work with in some experiments. There are several future directions for this compound research, including the development of novel delivery systems and more studies to determine its potential as a treatment for various diseases.
科学的研究の応用
Apigenin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It also has anti-inflammatory and antioxidant effects, which make it a potential treatment for various inflammatory diseases, such as arthritis and cardiovascular diseases.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-9-2-4-11-13(6-9)22-17(16(19)15(11)18)10-3-5-12-14(7-10)21-8-20-12/h2-7,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFOUFEUOEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333525.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333544.png)
![methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333549.png)
![ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333552.png)
![2-methoxyethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4333556.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4333560.png)

![5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4333580.png)
![1-(4-fluorobenzyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333594.png)


![methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate](/img/structure/B4333620.png)
![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)